

"physical and chemical properties of 4,5-Dihydro-2H-indene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dihydro-2H-indene

Cat. No.: B15456033

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dihydro-2H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **4,5-Dihydro-2H-indene**. Due to the limited availability of experimental data for this specific isomer, this document also includes predicted properties and, for comparative purposes, experimental data for the closely related and more extensively studied isomer, 2,3-Dihydro-1H-indene (Indan).

Core Properties and Identification

4,5-Dihydro-2H-indene is a bicyclic organic compound featuring a five-membered cyclopentene ring fused to a six-membered ring.^[1] Its structure is distinct from its more common isomer, Indan, where the five-membered ring is fully saturated.

Table 1: Molecular Properties of **4,5-Dihydro-2H-indene**

Property	Value
CAS Number	62093-30-5 [1]
Molecular Formula	C ₉ H ₁₀ [1]
Molecular Weight	118.18 g/mol [1]
IUPAC Name	4,5-dihydro-2H-indene[1]
Canonical SMILES	C1CC2=CCC=C2C=C1[1]
InChI Key	XIXHSYSUMPOYPL-UHFFFAOYSA-N[1]
Calculated XLogP3	2.1[1]

| Exact Mass | 118.078250319 g/mol [1] |

Note on Data Availability: Experimental physical property data such as melting point, boiling point, and density for **4,5-Dihydro-2H-indene** are not readily available in the cited literature. The following table presents data for the related isomer, 2,3-Dihydro-1H-indene (Indan), for reference.

Table 2: Physical Properties of 2,3-Dihydro-1H-indene (Indan, CAS: 496-11-7)

Property	Value
Appearance	Colorless liquid
Melting Point	-51 °C
Boiling Point	176 °C
Density	0.965 g/mL at 25 °C
Refractive Index	n _{20/D} 1.537
Flash Point	50 °C

| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and other organic solvents. |

Chemical Properties and Reactivity

The chemical reactivity of **4,5-Dihydro-2H-indene** is influenced by its bicyclic structure, which includes a reactive double bond within the five-membered ring and an adjacent benzene ring.

[1]

- Oxidation: The indene core is susceptible to oxidation.[1] Treatment with common oxidizing agents like potassium permanganate or chromium trioxide can lead to a variety of oxidized derivatives.[1]
- Reduction: The double bond in the cyclopentene ring can be reduced.[1] Reagents such as sodium borohydride or lithium aluminum hydride can be used to modify the properties of the molecule through reduction.[1] Selective hydrogenation under controlled conditions is a method to produce dihydroindene structures.[1]
- Substitution Reactions: The benzene ring allows for electrophilic aromatic substitution, enabling the introduction of various functional groups.[1] This versatility makes it a useful intermediate in the synthesis of more complex molecules.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **4,5-Dihydro-2H-indene** are not extensively documented. However, a general approach involves the selective hydrogenation of a suitable indene precursor.

General Protocol for Selective Hydrogenation of Indene

This protocol is a representative method for the synthesis of dihydroindenes and would require optimization for the specific synthesis of the 4,5-dihydro isomer.

Objective: To selectively reduce one double bond of an indene precursor to yield a dihydroindene.

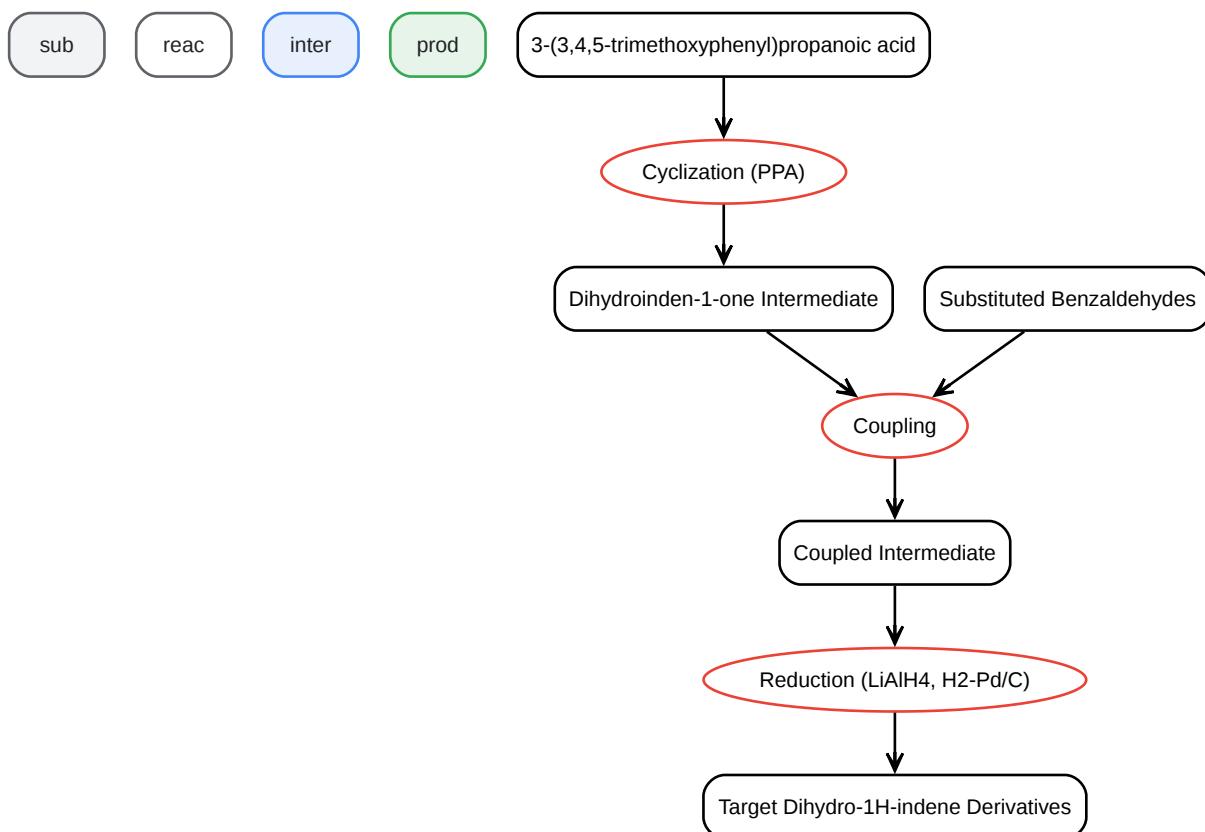
Materials:

- Indene precursor
- Palladium on carbon (Pd/C, 5% or 10%) or other suitable catalyst

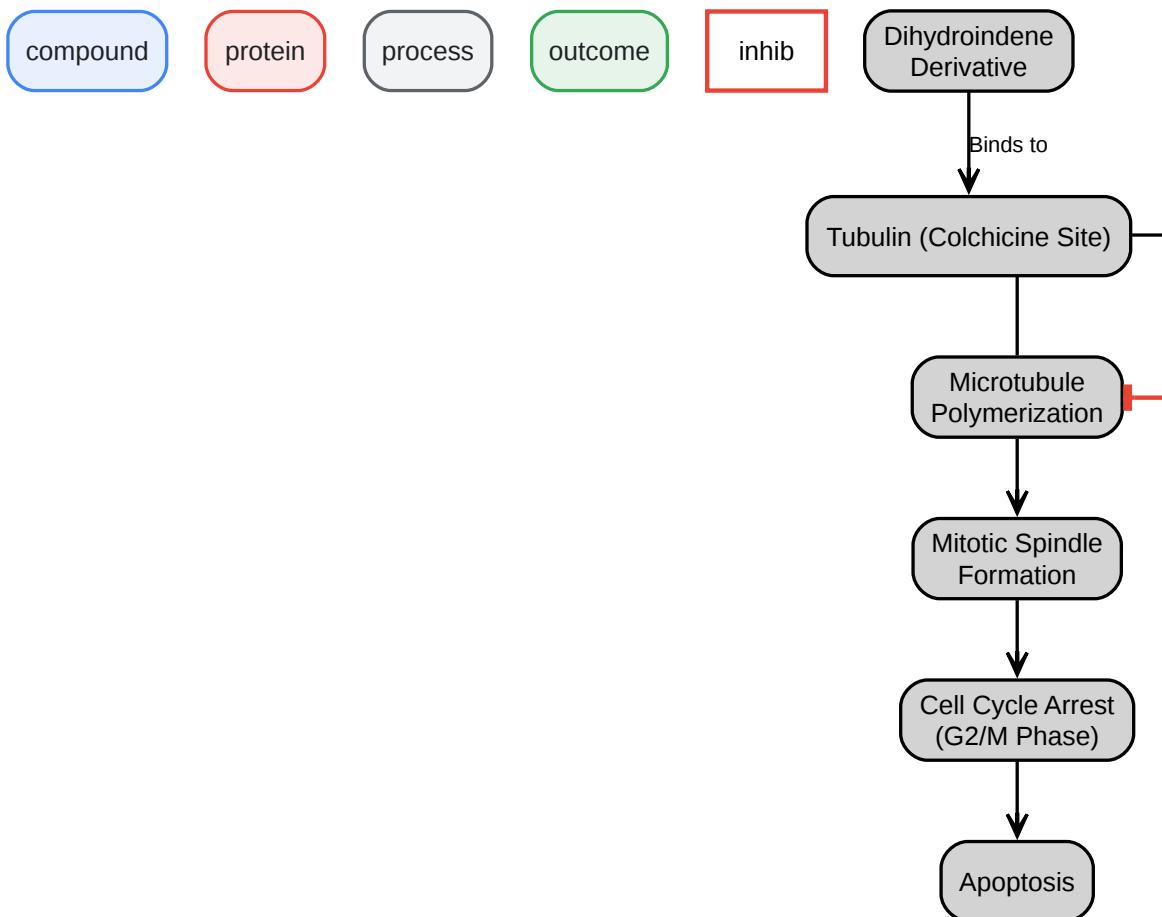
- Solvent (e.g., Ethanol, Ethyl Acetate)
- Hydrogen gas (H_2) source
- Parr hydrogenator or similar pressure vessel
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- Preparation: In a suitable pressure vessel, dissolve the indene precursor in an appropriate solvent (e.g., ethanol).
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-10 mol% relative to the substrate.
- Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
- Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by tracking hydrogen uptake or by analytical methods such as TLC or GC-MS.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.
- Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by techniques such as column chromatography or distillation to yield the desired dihydroindene.


Biological Activity and Signaling Pathways

Derivatives of dihydroindene have garnered significant interest in drug development, particularly in oncology. Research has shown that certain substituted dihydro-1H-indene derivatives act as potent inhibitors of tubulin polymerization.[\[2\]](#)


These compounds can bind to the colchicine site on tubulin, which disrupts the dynamic instability of microtubules.[\[2\]](#) Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By inhibiting their formation, these compounds can arrest the cell cycle in the G2/M phase, induce apoptosis (programmed cell death), and exhibit anti-angiogenic effects, ultimately preventing tumor growth and proliferation.[\[2\]](#)

Visualization of a Key Biological Interaction

The following diagrams illustrate the general synthesis workflow for dihydroindene derivatives and their mechanism of action as tubulin polymerization inhibitors.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for bioactive dihydro-1H-indene derivatives.[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4,5-Dihydro-2H-indene | 62093-30-5 [smolecule.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC

[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["physical and chemical properties of 4,5-Dihydro-2H-indene"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15456033#physical-and-chemical-properties-of-4-5-dihydro-2h-indene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com